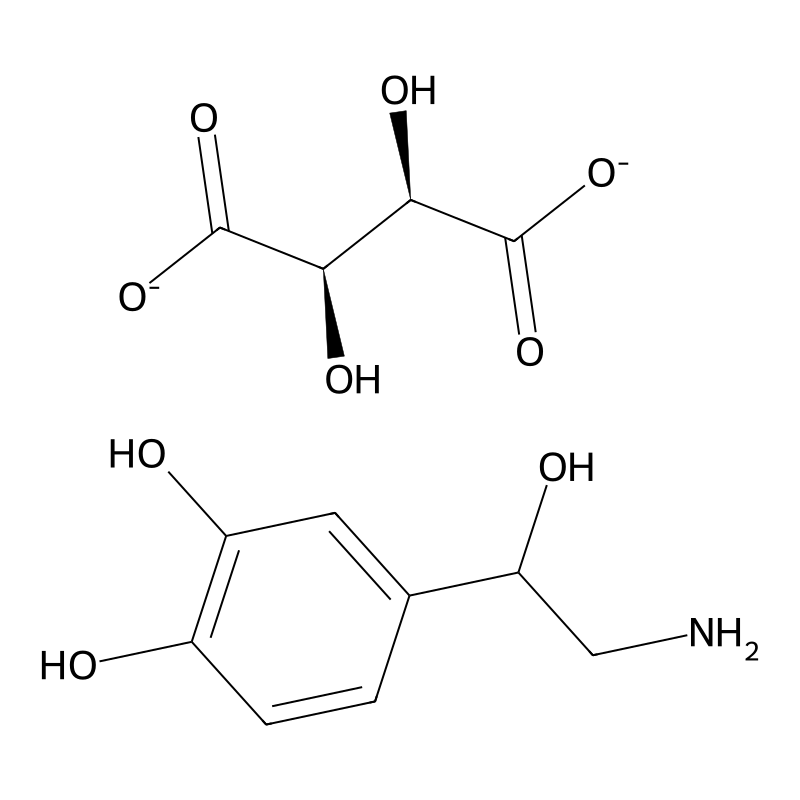

Norepinephrine bitartrate salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Investigating Cellular Signaling:

Norepinephrine is a neurotransmitter that plays a crucial role in the nervous system. Norepinephrine bitartrate salt allows scientists to study how norepinephrine interacts with cells and triggers specific responses. For instance, researchers can use it to analyze the signaling pathways involved in the up-regulation of monocarboxylate transporter 2 (MCT2) expression in cultured cortical neurons [1]. This helps understand how cells take up nutrients and function.

Source

[1] L-(-)-Norepinephrine (+)-bitartrate salt monohydrate, >=99%, solid - Scientific Laboratory Supplies (Ireland) Ltd

Studying Bacterial Responses:

Norepinephrine bitartrate salt can be used to investigate how bacteria respond to this neurotransmitter. Research has explored the response of gram-negative and gram-positive bacteria to norepinephrine, providing insights into potential interactions between the nervous system and bacterial communities [1]. This knowledge can be valuable in understanding gut health and the role of the microbiome.

Source

[1] L-(-)-Norepinephrine (+)-bitartrate salt monohydrate, >=99%, solid - Scientific Laboratory Supplies (Ireland) Ltd

Examining Hormonal Effects:

Norepinephrine, a hormone released by the adrenal glands, can influence various physiological processes. Scientists can utilize norepinephrine bitartrate salt to study the effects of this hormone on different organs or systems. For example, research has investigated the roles of peripheral hormones, including norepinephrine, on the thyroid activity of turtles [1]. This can contribute to a broader understanding of hormonal regulation in animals.

Source

[1] L-(-)-Norepinephrine (+)-bitartrate salt monohydrate, >=99%, solid - Scientific Laboratory Supplies (Ireland) Ltd

Norepinephrine bitartrate salt is a chemical compound that serves as a neurotransmitter and hormone in the human body. It is derived from norepinephrine, which is an important catecholamine involved in the body's response to stress. The bitartrate salt form enhances its stability and solubility, making it suitable for various applications in research and clinical settings. The molecular formula for norepinephrine bitartrate salt is C₁₂H₁₇NO₉, and its CAS number is 3414-63-9 .

Norepinephrine bitartrate acts by mimicking the effects of natural norepinephrine in the body. It binds to alpha and beta-adrenergic receptors on cells, triggering various physiological responses [2].

- Alpha-adrenergic receptors: Activation leads to vasoconstriction (narrowing of blood vessels), increased blood pressure, and relaxation of smooth muscle in some organs [4].

- Beta-adrenergic receptors: Activation can increase heart rate, contractility of the heart muscle, and blood sugar levels [4].

The specific effects of norepinephrine bitartrate depend on the type of receptor it interacts with and the target tissue [2].

Norepinephrine bitartrate can be a hazardous compound if not handled properly.

- Toxicity: High doses can cause significant side effects such as hypertension, tachycardia (rapid heart rate), arrhythmias, anxiety, and headaches [6].

- Carcinogenicity: No data available on the carcinogenicity of norepinephrine bitartrate specifically. However, prolonged exposure to high concentrations of norepinephrine might be linked to an increased risk of certain cancers [7].

- Flammability: Not flammable [1].

- Reactivity: Can react with strong acids and bases, causing decomposition [1].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling norepinephrine bitartrate.

- Work in a well-ventilated area.

- Dispose of waste according to relevant safety regulations.

Data Source:

Norepinephrine bitartrate salt exhibits significant biological activity, primarily functioning as an alpha and beta adrenergic agonist. This activity plays a critical role in the fight-or-flight response by increasing heart rate, blood pressure, and blood flow to muscles while decreasing blood flow to non-essential systems. It also has implications in mood regulation and cognitive functions due to its effects on neurotransmission in the central nervous system .

The synthesis of norepinephrine bitartrate salt typically involves the reaction of norepinephrine with tartaric acid to form the salt. This process can be carried out under controlled conditions to ensure high purity and yield. Various methods have been developed to synthesize norepinephrine itself, including enzymatic methods using tyrosine hydroxylase or chemical synthesis starting from simpler aromatic compounds .

Norepinephrine bitartrate salt is utilized in various fields:

- Pharmaceuticals: It is used in formulations for treating conditions such as hypotension and cardiac arrest.

- Research: The compound serves as a tool for studying adrenergic signaling pathways and neurochemical interactions.

- Clinical: Norepinephrine bitartrate salt is administered during surgeries or critical care situations to manage blood pressure effectively .

Studies have shown that norepinephrine bitartrate salt interacts with various receptors in the body, particularly adrenergic receptors. Its interactions can influence cardiovascular responses, modulate neurotransmitter release, and affect metabolic processes. Research indicates that it may also interact with other neurotransmitter systems, including serotonin and dopamine pathways, highlighting its complex role in neuropharmacology .

Several compounds are similar to norepinephrine bitartrate salt in structure and function. Here are some notable examples:

| Compound Name | Chemical Structure | Primary Use |

|---|---|---|

| Epinephrine | C₉H₁₃NO₃ | Emergency treatment for anaphylaxis |

| Dopamine | C₈H₁₁NO₂ | Treatment of Parkinson's disease |

| Phenylephrine | C₉H₁₃NO₂ | Nasal decongestant |

| Isoproterenol | C₁₃H₁₉NO₃ | Bronchodilator |

Uniqueness: Norepinephrine bitartrate salt is distinct due to its specific role as both a neurotransmitter and a hormone, influencing cardiovascular function and stress responses more directly than some of its counterparts like phenylephrine or dopamine, which have more specialized roles .

Historical Synthesis Routes from Catecholamine Precursors

The earliest documented industrial synthesis of norepinephrine traces back to the mid-20th century, with fundamental catecholamine precursor pathways establishing the foundation for modern production methods. The primary biosynthetic pathway begins with tyrosine as the starting amino acid, progressing through a well-characterized enzymatic cascade that has informed synthetic approaches [1] [2] [3].

Tyrosine hydroxylase catalyzes the initial rate-limiting conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), requiring tetrahydrobiopterin, molecular oxygen, and iron as cofactors [1] [3] [4]. This enzymatic step operates with a Km for tyrosine in the micromolar range, ensuring substrate saturation under physiological concentrations [3]. The subsequent decarboxylation by aromatic L-amino acid decarboxylase converts L-DOPA to dopamine, utilizing pyridoxal phosphate as a coenzyme [2] [5]. The final step employs dopamine β-hydroxylase to convert dopamine to norepinephrine, requiring ascorbic acid and copper ions as cofactors [2] [6] [7].

Early industrial approaches adapted these biological pathways through chemical synthesis routes. The foundational method, documented in United States Patent 2,786,871, involved treating catechol with chloroacetyl chloride in the presence of Lewis acids to generate chloroacetopyrocatechol intermediates [8]. This chloroacetopyrocatechol was subsequently treated with ammonia to yield arterenol (norepinephrine) with approximately 50% yield [8]. While historically significant, this approach suffered from modest yields and required harsh reaction conditions.

An alternative historical route employed 3,4-dihydroxy-α-chloroacetophenone as the starting material, reacting it with dibenzylamine followed by hydrogenation of the resulting dibenzylamino ketone [8]. However, this method generated problematic dibenzylamine derivatives that persisted as impurities in the final product, limiting its commercial viability [8]. Another approach utilized 3,4-dihydroxyphenyloxo acetaldehyde with benzylamine, followed by reduction of the benzylamino ketone intermediate [8]. The major limitation of this route was the expensive and limited availability of the required acetaldehyde derivative starting material [8].

Modern Asymmetric Synthesis Techniques for Chiral Resolution

Contemporary norepinephrine production has evolved toward sophisticated asymmetric synthesis methodologies that prioritize enantiomeric purity and industrial scalability. The most significant advancement involves multi-step chiral resolution processes using tartaric acid derivatives as chiral auxiliaries [8] [9] [10].

The modern chiral resolution process begins with racemic dl-norepinephrine base, typically prepared through established synthetic routes such as the hexamine method [8]. This involves reacting 3,4-dihydroxy-α-haloacetophenone with hexamethylenetetramine to provide hexamine salt intermediates, followed by hydrolysis and hydrogenation to generate dl-norepinephrine [8]. The racemic mixture is then subjected to systematic chiral resolution employing D-(-)-tartaric acid as the initial resolving agent [8] [9].

The resolution process operates through diastereomeric salt formation, where dl-norepinephrine base reacts with D-(-)-tartaric acid in aqueous organic solvent systems to generate two diastereomeric salts with different solubilities [8] [9]. The less soluble diastereomer preferentially crystallizes, enabling separation through filtration [8]. This crude l-norepinephrine bitartrate is then converted back to the free base using aqueous ammonia at pH 8.0-8.5 [8].

To achieve higher enantiomeric purity, the process incorporates multiple resolution cycles. The l-norepinephrine base obtained from the first cycle undergoes a second treatment with D-(-)-tartaric acid to obtain purified l-norepinephrine bitartrate [8]. This material is again converted to free base, followed by final salt formation using L-(+)-tartaric acid to generate l-norepinephrine bitartrate monohydrate with optical purity greater than 99% enantiomeric excess [8] [9].

Advanced asymmetric approaches have explored alternative chiral auxiliaries beyond tartaric acid derivatives. These include D-camphor-10-sulfonic acid, L-camphor-10-sulfonic acid, D-dibenzoyltartaric acid, L-dibenzoyltartaric acid, D-mandelic acid, and L-mandelic acid [8]. Each auxiliary offers distinct selectivity profiles and crystallization behaviors, allowing optimization for specific production requirements.

Recent developments have introduced biocatalytic asymmetric synthesis approaches. A notable example involves an artificial biocatalytic cascade utilizing engineered Escherichia coli cells containing tailored L-threonine transaldolase and tyrosine decarboxylase enzymes [11]. This system converts 3,4-dihydroxybenzaldehyde and L-threonine directly to norepinephrine with 99% conversion efficiency and achieves a remarkable space-time yield of 3.38 grams per liter per hour [11]. The biocatalytic approach operates at 100 millimolar product concentrations, demonstrating potential for industrial-scale implementation [11].

Optimization of Tartaric Acid Salt Formation Conditions

The formation of norepinephrine bitartrate salts requires precise control of multiple process parameters to achieve optimal yield, purity, and crystalline properties. Extensive optimization studies have identified critical variables including solvent composition, temperature profiles, pH conditions, and crystallization kinetics [8] [12] [13].

Solvent selection significantly influences salt formation efficiency and product quality. The optimal solvent systems employ aqueous organic mixtures, with water serving as the primary medium and organic cosolvents including methanol, ethanol, isopropanol, n-butanol, acetonitrile, dioxane, dimethylformamide, dimethylsulfoxide, dichloromethane, and chloroform [8]. The water-to-organic solvent ratio affects both dissolution behavior and crystallization characteristics, with typical formulations utilizing significant organic content to control solubility and precipitation rates [8].

Temperature control throughout the salt formation process proves critical for achieving high purity and yield. Salt formation reactions typically proceed at ambient temperature to maintain stability of the catecholamine substrate and minimize side reactions [8]. However, crystallization requires careful temperature programming. The optimized protocol involves dissolving the crude bitartrate salt in water at 50°C to achieve complete dissolution, followed by controlled cooling to 0-5°C for initial crystallization [8]. Further purification cycles employ even lower temperatures of 2-3°C to enhance selectivity and crystal quality [8].

The crystallization process requires specific time and agitation conditions. After reaching the target low temperature, the system must be maintained for minimum periods of 1-2 hours to ensure complete precipitation [8]. Some protocols specify maintenance at crystallization temperature for over 2 hours to optimize crystal formation and minimize inclusion of impurities [8]. The resulting crystalline mass requires filtration and washing with high-purity ethanol (95% concentration) to remove residual impurities and mother liquor [8].

pH optimization plays a crucial role in the conversion between salt and free base forms during the resolution process. The conversion of bitartrate salts to free base forms employs aqueous ammonia solutions, with optimal pH maintained at 8.0-8.5 [8]. This pH range ensures complete deprotonation of the amino group while avoiding excessive alkalinity that could promote oxidative degradation of the catecholamine structure [8].

Drying conditions must balance efficiency with product stability. The optimized drying protocol employs temperatures of 40-45°C under vacuum or controlled atmosphere conditions [8]. These moderate temperatures prevent thermal degradation while achieving adequate moisture removal to meet specifications for the monohydrate form [8].

Industrial-Scale Purification Strategies and Yield Maximization

Large-scale norepinephrine bitartrate production requires sophisticated purification strategies that maintain product quality while maximizing overall process yield and economic efficiency. Industrial purification approaches integrate multiple unit operations including crystallization, filtration, washing, and drying within optimized process sequences [14] [15] [16] [17].

The industrial crystallization strategy employs staged recrystallization from water-isopropanol mixtures to achieve pharmaceutical-grade purity exceeding 99.5% optical purity [8]. This approach begins with dissolution of crude norepinephrine bitartrate in minimal volumes of water at elevated temperature (50°C), followed by controlled addition of isopropanol to induce selective precipitation [8]. The binary solvent system provides precise control over crystallization kinetics and enables removal of specific impurity classes through differential solubility effects.

Yield maximization strategies focus on minimizing product losses during multiple processing steps. Industrial protocols maintain low solvent volumes throughout the process to concentrate the product and reduce losses during filtration and washing operations [14]. The chiral resolution process inherently discards approximately 50% of the starting racemic material as the unwanted enantiomer, making efficient recovery and racemization of the undesired isomer economically important for large-scale operations [8].

Advanced purification incorporates chromatographic techniques for high-value applications requiring exceptional purity. High-performance liquid chromatography serves both analytical and preparative functions, enabling separation of enantiomers and removal of trace impurities [8] [18]. Chiral stationary phases specifically designed for catecholamine separation provide enhanced resolution of stereoisomers and related substances.

Industrial-scale operations employ specialized equipment designed for catecholamine handling, including systems with inert atmosphere capabilities to prevent oxidation [19] [20]. Manufacturing facilities incorporate stringent environmental controls, temperature monitoring, and contamination prevention measures [17]. The production process requires compliance with current Good Manufacturing Practice regulations for pharmaceutical active ingredients [16] [17].

Quality control throughout industrial production employs multiple analytical techniques to ensure product specifications. These include enantiomeric purity determination by chiral high-performance liquid chromatography, chemical purity assessment through conventional analytical methods, moisture content determination for the monohydrate specification, and comprehensive impurity profiling [8] [21] [22]. Batch release testing typically requires enantiomeric excess greater than 99.5% and overall chemical purity exceeding 99.5% by chromatographic analysis [8] [21].

The industrial manufacturing landscape for norepinephrine bitartrate reflects broader pharmaceutical supply chain challenges, with approximately 87% of active pharmaceutical ingredient manufacturing sites and 63% of finished dosage form production located overseas [23]. The global market for norepinephrine formulations reached USD 1.85 billion in 2024, with projected growth to USD 2.42 billion by 2033, representing a compound annual growth rate of 3.4% [24]. Supply chain resilience concerns have driven initiatives to diversify manufacturing capacity and develop domestic production capabilities [25] [26] [23].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Mody V, Shah S, Patel J, Thomas MC. Compatibility of Norepinephrine Bitartrate with Levofloxacin and Moxifloxacin During Simulated Y-site Administration. Int J Pharm Compd. 2016 May-Jun;20(3):236-238. PubMed PMID: 28333664.